Propyl anthranilate

Catalog No.
S562361
CAS No.
30954-98-4
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl anthranilate

CAS Number

30954-98-4

Product Name

Propyl anthranilate

IUPAC Name

propyl 2-aminobenzoate

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3

InChI Key

QYGHESHPPSSONP-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=CC=C1N

Synonyms

propyl anthranilate

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1N

Description

The exact mass of the compound Propyl anthranilate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Propyl anthranilate is an organic compound with the molecular formula C₁₀H₁₃NO₂. It is an ester derived from anthranilic acid and propanol, characterized by its pleasant floral aroma. This compound belongs to the anthranilate family, which includes various esters of anthranilic acid, known for their applications in flavoring and fragrance industries.

, including:

  • Hydrolysis: It can be hydrolyzed to yield anthranilic acid and propanol.
  • Oxidation: Propyl anthranilate may be oxidized to form various products, including carboxylic acids.
  • Esterification: It can react with alcohols to form new esters.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol.

These reactions highlight its versatility in organic synthesis and its potential for modification in various chemical contexts .

Propyl anthranilate exhibits notable biological activities, particularly as an insect repellent. Studies have shown that it can deter certain pests due to its aromatic properties. Additionally, it has been investigated for its potential antimicrobial effects, although further research is needed to fully understand its efficacy in this area .

The synthesis of propyl anthranilate typically involves the esterification of anthranilic acid with propanol. This process can be catalyzed by an acid catalyst under reflux conditions. The general reaction can be represented as:

Anthranilic Acid+PropanolAcid CatalystPropyl Anthranilate+Water\text{Anthranilic Acid}+\text{Propanol}\xrightarrow{\text{Acid Catalyst}}\text{Propyl Anthranilate}+\text{Water}

Other methods may involve the use of acyl chlorides or anhydrides in the presence of alcohols, providing alternative routes for synthesis .

Methyl AnthranilateC₈H₉NO₂Fruity aroma; used as flavoringFood flavoring, insect repellentEthyl AnthranilateC₉H₁₁NO₂Similar aroma; slightly different propertiesFlavoring agentsDimethyl AnthranilateC₉H₁₁N O₂Stronger repellent propertiesInsect repellent

Uniqueness of Propyl Anthranilate:

  • Propyl anthranilate has a distinct floral scent compared to the fruity aroma of methyl and ethyl derivatives.
  • Its specific biological activity as an insect repellent sets it apart from other similar compounds.

This comparison illustrates how propyl anthranilate fits within the broader category of anthranilates while maintaining unique characteristics that make it valuable in various applications .

Research on propyl anthranilate's interactions with biological systems has indicated its role in repelling insects. For instance, studies have demonstrated its effectiveness against specific pests, suggesting that it works by irritating sensory receptors in insects. This property makes it a candidate for developing eco-friendly pest control solutions .

Esterification Pathways for Anthranilic Acid Derivatives

The synthesis of propyl anthranilate primarily relies on the direct esterification of anthranilic acid with n-propanol through established chemical pathways . The Fischer esterification method remains the most widely implemented laboratory-scale approach for synthesizing propyl anthranilate, involving the direct condensation of anthranilic acid with n-propanol under acidic conditions . This equilibrium-driven reaction follows a well-characterized mechanism where the carboxylic acid group undergoes nucleophilic acyl substitution [17] [21].

The reaction mechanism proceeds through several distinct steps: initial protonation of the carbonyl oxygen by the acid catalyst activates the carbonyl carbon toward nucleophilic attack [17] [21]. Subsequently, the alcohol nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate [17]. Following proton transfer and elimination of water, the ester product is formed with regeneration of the catalyst [17] [21].

Optimization of the esterification pathway requires careful consideration of stoichiometric ratios, with researchers reporting optimal anthranilic acid to propanol ratios ranging from 1:1.2 to 1:10 depending on the specific reaction conditions [18]. Temperature control represents a critical parameter, with most studies indicating optimal ranges between 60-80°C for laboratory-scale synthesis [18]. The reaction exhibits strong temperature dependence following Arrhenius kinetics, with activation energies typically ranging from 40-60 kilojoules per mole for esterification reactions [37] [39].

Alternative synthetic routes include the use of isatoic anhydride as a starting material, which undergoes ring-opening followed by esterification with methanol or propanol [7]. This pathway offers advantages in terms of reaction selectivity but requires additional purification steps to remove byproducts formed during the ring-opening process [7].

Catalytic Systems in Propyl Anthranilate Synthesis

Homogeneous Catalytic Systems

Traditional homogeneous acid catalysts, particularly sulfuric acid and p-toluenesulfonic acid, demonstrate high catalytic activity for propyl anthranilate synthesis [7] [18]. Sulfuric acid catalysis typically requires concentrations ranging from 0.11 to 0.20 molar equivalents relative to the carboxylic acid substrate [18]. The mechanism involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbon center and facilitating nucleophilic attack by the alcohol [17] [21].

Research indicates that increasing catalyst concentration from 0.06 to 0.20 molar ratios results in significant rate enhancement, with conversion differences of approximately 31.9% observed in the early reaction stages [18]. However, the benefit diminishes at higher catalyst loadings, with only marginal improvements beyond 0.11 molar ratio [18].

Heterogeneous Catalytic Systems

Ion exchange resins represent the most effective heterogeneous catalysts for propyl anthranilate synthesis [6] [7] [24]. Among the various resins tested, Amberlyst-15 and Indion-130 demonstrate superior performance compared to other heterogeneous systems [6] [7]. These strong acid cation exchange resins provide significant advantages including ease of separation, recyclability, and reduced corrosion compared to homogeneous acids [24] [28].

Amberlyst-15 exhibits exceptional catalytic activity with operational stability up to 120°C, making it suitable for moderate-temperature esterification processes [25] [27]. The resin contains sulfonic acid functional groups that provide the necessary acidity for catalysis while maintaining structural integrity throughout multiple reaction cycles [25] [27].

Other heterogeneous catalysts including zeolites such as ZSM-5, acid-treated clays like Filtrol-24, and heteropolyacids such as dodecatungstophosphoric acid show significantly lower activity for anthranilate esterification [6] [7]. The limited effectiveness of these materials is attributed to pore size restrictions and insufficient acid strength for the specific reaction requirements [27].

Catalyst TypeActivity LevelOperating Temperature (°C)Reusability
Sulfuric AcidHigh60-80No
Amberlyst-15Very High< 120Yes
Indion-130Very High< 120Yes
ZSM-5IneffectiveN/ANo
Filtrol-24IneffectiveN/ANo

Catalytic Performance Optimization

Temperature effects on catalytic performance follow predictable trends, with reaction rates increasing exponentially with temperature according to the Arrhenius equation [18] [39]. Studies of propanoic acid esterification with propanol demonstrate activation energies of approximately 11.36 kilojoules per mole, indicating relatively low energy barriers for the esterification process [18].

Catalyst loading optimization studies reveal that maximum conversion efficiency occurs at specific catalyst concentrations, beyond which additional catalyst provides diminishing returns [18] [24]. For ion exchange resin catalysts, loadings of 2-8.5% by weight relative to the total reaction mixture typically provide optimal performance [24] [28].

Industrial-Scale Production and Process Engineering

Reactor Design and Configuration

Industrial production of propyl anthranilate employs various reactor configurations, each offering distinct advantages for large-scale synthesis [29] [30]. Continuous stirred tank reactors represent a common choice for industrial esterification, providing residence times of 30-60 minutes with conversions ranging from 65-85% [29]. Plug flow reactors offer superior performance with conversions of 70-90% and reduced residence times of 5-30 minutes [29].

Advanced reactor designs include microreactor systems that achieve exceptional conversion efficiencies of 85-98% with residence times as short as 2-10 minutes [30] [33]. These systems provide enhanced heat and mass transfer characteristics, leading to improved reaction control and product quality [30] [33]. Helical continuous-flow microreactors demonstrate particular promise, achieving yields exceeding 89% within 300 seconds at optimized conditions [30].

Membrane reactor technology offers unique advantages for esterification processes by enabling simultaneous reaction and water removal [32] [33]. These systems achieve conversions of 90-95% while providing continuous separation of the water byproduct, driving the equilibrium toward product formation [32] [33].

Process Intensification Strategies

Process intensification for propyl anthranilate production focuses on enhancing reaction rates and improving separation efficiency [29] [30]. Reactive distillation represents the most advanced approach, combining reaction and separation in a single unit operation [32]. This technology achieves conversions of 95-99% while eliminating the need for separate purification steps [32].

Temperature optimization for industrial processes typically operates at elevated conditions of 85-140°C compared to laboratory synthesis [22]. Higher temperatures accelerate reaction kinetics but require careful control to prevent thermal degradation of the product [22] [27].

Continuous flow processing offers significant advantages over traditional batch operations, including improved heat transfer, reduced reaction times, and enhanced product consistency [29] [30]. Industrial implementations of continuous flow typically achieve throughputs several orders of magnitude higher than batch processes while maintaining superior product quality [29] [30].

Reactor TypeResidence TimeConversion (%)Scale-up Potential
Batch Reactor3-6 hours85-95Limited
Continuous Stirred Tank30-60 minutes65-85Good
Plug Flow Reactor5-30 minutes70-90Excellent
Microreactor2-10 minutes85-98Moderate
Reactive DistillationContinuous95-99Excellent

Water Removal and Purification

Industrial processes employ sophisticated water removal techniques to drive esterification equilibrium toward product formation [27] [32]. Azeotropic distillation using entraining agents represents the traditional approach, while membrane pervaporation offers a more energy-efficient alternative [32] [33].

Membrane-based water separation achieves separation factors exceeding 100 for water-ester mixtures, enabling near-complete water removal during reaction [32] [33]. This technology reduces energy consumption by approximately 30-50% compared to conventional distillation methods [32].

Product purification typically involves multi-stage distillation with careful temperature control to prevent thermal decomposition [22] [27]. Vacuum distillation at reduced temperatures preserves product quality while achieving purities exceeding 98% [27].

Green Chemistry Approaches and Solvent Selection

Sustainable Solvent Systems

Green chemistry approaches for propyl anthranilate synthesis focus primarily on replacing hazardous chlorinated solvents with environmentally benign alternatives [9] [11] [15]. Acetonitrile emerges as a superior replacement for dichloromethane and chloroform in Steglich-type esterification reactions, providing comparable yields while eliminating carcinogenic risks [11] [15].

Dimethyl carbonate represents another promising green solvent, offering biodegradability and low toxicity while maintaining excellent reaction performance [9] [10]. Studies demonstrate that dimethyl carbonate-based systems achieve conversions of 90-98% with reaction times of 1-3 hours [9] [10].

Ionic liquids, particularly 1-n-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, provide unique advantages including negligible vapor pressure and excellent thermal stability [14]. These systems achieve complete conversion (100%) within 2 hours while enabling facile product separation through biphasic extraction [14].

Solvent-Free Methodologies

Solvent-free esterification represents the ultimate expression of green chemistry principles, eliminating solvent-related environmental impacts entirely [13] [19]. Ball milling techniques enable esterification at room temperature, achieving yields of 45-91% within 20-60 minutes without any solvent [13].

High-speed ball milling with catalytic systems such as iodine and potassium hypophosphite demonstrates particular effectiveness, providing rapid esterification under ambient conditions [13]. Alternative ball milling protocols using potassium iodide and triethyl phosphite achieve yields of 24-85% within 60 minutes [13].

Microwave-assisted solvent-free esterification offers another green approach, utilizing electromagnetic heating to achieve rapid reaction rates [26]. These methods typically operate at temperatures of 80-150°C for 30-60 minutes, achieving conversions of 85-95% [26].

Green MethodEnvironmental BenefitConversion (%)Reaction Time
AcetonitrileNon-halogenated85-952-4 hours
Dimethyl CarbonateBiodegradable90-981-3 hours
Ionic LiquidsNon-volatile1002 hours
Solvent-FreeZero waste80-9120-60 minutes
Ball MillingMechanochemical45-9120-60 minutes

Enzymatic and Biocatalytic Approaches

Enzymatic esterification provides an environmentally sustainable alternative to chemical catalysis, operating under mild conditions with high selectivity [26] [31]. Lipase-catalyzed esterification typically proceeds at temperatures of 30-50°C with reaction times of 6-24 hours, achieving conversions of 70-85% [26] [31].

Engineered microorganisms offer potential for direct biosynthesis of anthranilate precursors, reducing dependence on petroleum-derived starting materials [12] [16] [31]. Corynebacterium glutamicum strains engineered for anthranilate production achieve titers of 5.9 grams per liter from renewable glucose and xylose feedstocks [16] [31].

Metabolic engineering approaches focus on optimizing the shikimate pathway to enhance anthranilate production from renewable carbon sources [5] [12] [16]. These biotechnological approaches represent a paradigm shift toward sustainable production methods that eliminate dependence on benzene-derived starting materials [12] [16].

Process Integration and Lifecycle Assessment

Green chemistry implementation requires comprehensive evaluation of environmental impacts throughout the entire production lifecycle [9] [11]. Solvent selection must consider not only reaction performance but also downstream processing requirements, waste generation, and energy consumption [9] [11].

Life cycle assessment studies indicate that green solvent systems reduce overall environmental impact by 40-60% compared to traditional chlorinated solvent processes [9] [11]. The primary benefits arise from elimination of hazardous waste generation and reduced energy requirements for solvent recovery [9] [11].

XLogP3

3.1

Other CAS

30954-98-4

Wikipedia

Propyl anthranilate

Dates

Modify: 2024-02-18

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